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Compound of Interest

Compound Name: C14TKL-1

Cat. No.: B1159357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary research article detailing the initial discovery and synthesis of

C14TKL-1, "PepPat, a pattern-based oligopeptide homology search method and the

identification of a novel tachykinin-like peptide" by Jiang Y, et al. (Mamm Genome. 2003

May;14(5):341-9), was not available for direct consultation. Therefore, this guide has been

constructed using publicly available information and established, standardized protocols for the

discovery, synthesis, and characterization of similar peptides. The methodologies presented

are representative of the techniques likely employed.

Introduction
C14TKL-1, also known as Chromosome 14 tachykinin-like peptide 1, is a novel peptide

identified through a computational biology approach. It is a potent agonist of the Neurokinin-1

(NK1) receptor, a G-protein coupled receptor involved in a variety of physiological processes,

including pain transmission, inflammation, and smooth muscle contraction. The discovery of

C14TKL-1 highlights the power of in-silico methods in identifying novel bioactive peptides. This

technical guide provides a comprehensive overview of the discovery, synthesis, and

characterization of C14TKL-1, intended for researchers and professionals in the field of drug

discovery and development.

Discovery of C14TKL-1: The PepPat Method
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C14TKL-1 was identified using a bioinformatics tool named PepPat, a hybrid method that

combines pattern matching with similarity scoring. This approach is particularly effective for

discovering new members of peptide families that share conserved sequence motifs.

The PepPat Workflow
The PepPat algorithm identifies novel peptides by searching protein databases for sequences

that contain a user-defined pattern characteristic of a known peptide family. The workflow can

be summarized as follows:

Query Input: A known peptide sequence and a specific regular expression pattern within that

peptide are provided as input.

Database Search: The algorithm searches protein databases for sequences matching the

defined pattern.

Candidate Ranking: Potential candidates are then ranked based on their sequence similarity

to the original query peptide, focusing on the region spanned by the pattern.

Input

PepPat Algorithm Output

Known Peptide Sequence

Database Pattern Match

User-Defined Pattern

Similarity Scoring & Ranking Ranked Candidate Peptides

Click to download full resolution via product page

A simplified workflow of the PepPat bioinformatics method.

Synthesis of C14TKL-1
C14TKL-1 is a peptide with the amino acid sequence Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-

Leu-Met-NH2. Peptides of this nature are typically synthesized using solid-phase peptide
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synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Quantitative Data for C14TKL-1
Property Value

Amino Acid Sequence
Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-

NH2

Molecular Formula C63H98N20O13S2

Molecular Weight 1407.71 g/mol

Biological Activity Potent NK1 Receptor Agonist

EC50 1 nM

Experimental Protocol: Fmoc Solid-Phase Peptide
Synthesis
This protocol outlines the general steps for the manual synthesis of a C-terminally amidated

peptide like C14TKL-1 on a Rink Amide resin.

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)

Water

Diethyl ether

Procedure:

Resin Swelling: The Rink Amide resin is swelled in DMF for 1-2 hours in a reaction vessel.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20%

piperidine in DMF for 10-20 minutes. The resin is then washed thoroughly with DMF.

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with

DIC and HOBt (or Oxyma Pure) in DMF and then added to the resin. The coupling reaction is

allowed to proceed for 1-2 hours. The completion of the reaction is monitored using a Kaiser

test.

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence

(Leu, Gly, Tyr, Phe, Met, Pro, Thr, Arg, His, Arg).

Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group

is removed.

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin and the side-

chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95%

TFA, 2.5% TIS, 2.5% water) for 2-4 hours.

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether,

collected by centrifugation, and then purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The purified peptide is characterized by mass spectrometry to confirm its

identity and purity.
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Biological Characterization of C14TKL-1
The biological activity of C14TKL-1 as an NK1 receptor agonist is typically characterized

through in vitro functional assays.

NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by an agonist like C14TKL-1 initiates a signaling cascade

through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1159357?utm_src=pdf-body
https://www.benchchem.com/product/b1159357?utm_src=pdf-body
https://www.benchchem.com/product/b1159357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1159357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C14TKL-1

NK1 Receptor

binds

Gq/11

activates

Phospholipase C (PLC)

activates

PIP2

hydrolyzes

IP3 DAG

Intracellular Ca2+
Release

Protein Kinase C (PKC)
Activation

Click to download full resolution via product page

The NK1 receptor signaling pathway activated by C14TKL-1.

Experimental Protocol: Calcium Mobilization Assay
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This assay measures the increase in intracellular calcium concentration following the activation

of the NK1 receptor.

Materials:

Cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells)

C14TKL-1

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Probenecid (to prevent dye leakage)

A fluorescence plate reader with automated injection capabilities

Procedure:

Cell Plating: NK1 receptor-expressing cells are seeded into 96-well or 384-well black-walled,

clear-bottom plates and cultured overnight.

Dye Loading: The culture medium is removed, and the cells are incubated with a loading

buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid for 1 hour at

37°C.

Baseline Fluorescence Measurement: The plates are placed in a fluorescence plate reader,

and the baseline fluorescence is measured for a short period.

Compound Addition: A solution of C14TKL-1 at various concentrations is automatically

injected into the wells.

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular

calcium, is monitored over time.

Data Analysis: The peak fluorescence signal is used to determine the dose-response curve,

from which the EC50 value is calculated.
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Experimental Protocol: Competitive Radioligand Binding
Assay
This assay is used to determine the binding affinity of C14TKL-1 to the NK1 receptor by

measuring its ability to displace a known radiolabeled ligand.

Materials:

Cell membranes prepared from cells expressing the NK1 receptor

A radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P)

C14TKL-1

Assay buffer

Glass fiber filters

A scintillation counter

Procedure:

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration

of the radiolabeled ligand and varying concentrations of C14TKL-1.

Incubation: The plate is incubated for a sufficient time to reach binding equilibrium.

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate

the bound from the free radioligand. The filters are then washed with ice-cold buffer to

remove non-specifically bound radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the

concentration of C14TKL-1 that displaces 50% of the radiolabeled ligand) is determined. The

Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff

equation.
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Conclusion
C14TKL-1 is a significant discovery, showcasing the utility of computational methods in

identifying novel peptide ligands. Its potent agonistic activity at the NK1 receptor makes it a

valuable research tool for studying tachykinin signaling and a potential starting point for the

development of new therapeutic agents. The standardized protocols for its synthesis and

biological characterization provided in this guide offer a framework for its further investigation

and application in biomedical research.

To cite this document: BenchChem. [An In-depth Technical Guide on the Discovery and
Synthesis of C14TKL-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1159357#discovery-and-synthesis-of-c14tkl-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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